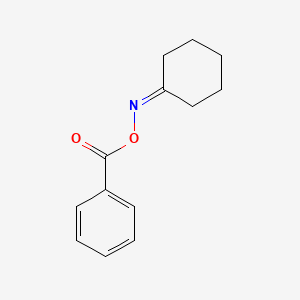

Cyclohexanone O-benzoyl oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

(cyclohexylideneamino) benzoate |

InChI |

InChI=1S/C13H15NO2/c15-13(11-7-3-1-4-8-11)16-14-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 |

InChI Key |

JEANUGXIWGVYFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NOC(=O)C2=CC=CC=C2)CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclohexanone O Benzoyl Oxime and Analogous O Aroyl Oximes

Direct Oximation and Subsequent O-Benzoylation Protocols

The most common approach to synthesizing Cyclohexanone (B45756) O-benzoyl oxime involves a two-step process: the formation of cyclohexanone oxime, followed by its esterification with a benzoylating agent.

Condensation Reactions with Benzoyl Hydroxylamine (B1172632) Derivatives

One direct method for the synthesis of O-aroyl oximes involves the condensation of a carbonyl compound with a benzoyl hydroxylamine derivative. This approach streamlines the synthesis by forming the C=N and N-O-CO bonds in a more concerted fashion. For instance, N-tosyl O-benzoyl hydroxylamine derivatives have been utilized as precursors in reactions with donor-acceptor cyclopropanes to yield oxime esters. bohrium.com This method's efficiency can be optimized by screening various Lewis acids, bases, solvents, and catalyst loadings. bohrium.com

Esterification of Cyclohexanone Oxime with Benzoylating Agents

A widely employed and versatile method for preparing Cyclohexanone O-benzoyl oxime is the esterification of pre-formed cyclohexanone oxime. Cyclohexanone oxime is readily synthesized through the condensation reaction of cyclohexanone with hydroxylamine. wikipedia.orgbrainly.in This intermediate is then reacted with a suitable benzoylating agent.

A highly efficient and mild method for the esterification of oximes involves the use of carbodiimide (B86325) coupling agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP). thieme-connect.comresearchgate.net This reaction proceeds by activating the carboxylic acid (benzoic acid in this case) with EDCI to form a reactive O-acylisourea intermediate. researchgate.netnih.gov This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of cyclohexanone oxime. The addition of DMAP accelerates the reaction, leading to high yields of the desired O-benzoyl oxime. researchgate.netnih.gov

This method is advantageous due to its high yields (typically 90–97%), mild reaction conditions (room temperature), and simple workup procedures that often avoid the need for column chromatography, especially for solid products. thieme-connect.comresearchgate.net The choice of solvent can influence the reaction rate and yield, with chlorinated solvents like dichloromethane (B109758) often providing the best results. thieme-connect.com

Table 1: EDCI/DMAP-Mediated Synthesis of Cyclohexanone O-Aroyl Oximes thieme-connect.com

| Aromatic Acid | Product | Yield (%) |

| Benzoic acid | This compound | 96 |

| Butanoic acid | Cyclohexanone O-butanoyl oxime | >94 |

| 4-Aminobenzoic acid | Cyclohexanone O-4-aminobenzoyl oxime | 94 |

| p-Toluic acid | Cyclohexanone O-4-methylbenzoyl oxime | 97 |

Reaction Conditions: Cyclohexanone oxime, carboxylic acid, EDCI, DMAP, CH2Cl2, room temperature. Data sourced from a study by Bettadaiah et al. thieme-connect.com

The use of super bases has emerged as a powerful strategy for promoting the O-alkylation and O-aroylation of oximes. While specific details on the super base-promoted synthesis of this compound are not extensively documented in the provided context, the general principle involves the deprotonation of the oxime hydroxyl group to form a highly nucleophilic oximate anion. This anion then readily reacts with a benzoylating agent. Studies on the room-temperature synthesis of oxime ethers using super bases highlight the potential of this approach for efficient C-O bond formation. researchgate.netacs.org

Alternative and Emerging Synthetic Routes to Oximes and O-Derivatives

Beyond the traditional two-step methods, alternative and emerging routes offer different synthetic pathways to oximes and their derivatives, sometimes starting from more fundamental precursors.

Free Radical Reactions in Oxime Formation (e.g., Cyclohexane (B81311) with Nitrosyl Chloride)

An industrially significant alternative for producing cyclohexanone oxime, the precursor to this compound, is the photooximation of cyclohexane with nitrosyl chloride (NOCl). wikipedia.orgbrainly.incdnsciencepub.com This method is economically advantageous as cyclohexane is a cheaper starting material than cyclohexanone. wikipedia.org The reaction proceeds via a free-radical mechanism where light, typically ultraviolet, initiates the homolytic cleavage of nitrosyl chloride into a chlorine radical and a nitric oxide radical. cdnsciencepub.comgoogle.com The chlorine radical then abstracts a hydrogen atom from cyclohexane to form a cyclohexyl radical, which subsequently reacts with the nitric oxide radical to produce nitrosocyclohexane. This intermediate then isomerizes to the more stable cyclohexanone oxime. cdnsciencepub.com

This process, often referred to as the Tübingen photooximation reaction, can yield cyclohexanone oxime in high yields, approaching 90% under optimized conditions. iupac.org The reaction's selectivity and purity of the resulting oxime can be influenced by the wavelength of the light used for irradiation. iupac.org

Ammoximation Processes via In Situ Oxidant Generation

A significant advancement in the synthesis of cyclohexanone oxime, a precursor to the title compound, is the development of ammoximation processes that generate the oxidant, hydrogen peroxide (H2O2), in situ. rsc.orgacs.orgcardiff.ac.uk This approach circumvents the economic and environmental issues associated with the production and transportation of H2O2. rsc.orgcardiff.ac.uk

Bifunctional catalysts, typically composed of precious metal nanoparticles on a titanium silicalite (TS-1) support, are key to this process. acs.orghydro-oxy.com These catalysts are designed to bridge the disparate conditions required for direct H2O2 synthesis (acidic, low temperatures) and cyclohexanone ammoximation (elevated temperatures, presence of ammonia). acs.orghydro-oxy.com

Detailed research has shown that the composition of the metallic nanoparticles is crucial for high catalytic performance. rsc.orgcardiff.ac.uk Alloying palladium (Pd) with gold (Au) and introducing small amounts of platinum (Pt) have been found to significantly enhance catalytic activity. rsc.orgcardiff.ac.ukrsc.org This improvement is attributed to the disruption of contiguous Pd ensembles and the modification of Pd's oxidation state, which in turn optimizes the production and subsequent utilization of H2O2. rsc.orgcardiff.ac.uk

The proposed reaction mechanism involves the in situ formation of H2O2 by the precious metal sites, which is then utilized by the Ti(IV) sites within the TS-1 framework to form hydroxylamine. This intermediate then reacts non-catalytically with cyclohexanone to produce the oxime. hydro-oxy.com

Table 1: Effect of Catalyst Composition on Cyclohexanone Ammoximation via In Situ H2O2 Production acs.org

| Catalyst | Cyclohexanone Conversion (%) | Oxime Selectivity (%) | Oxime Yield (%) |

| 0.66%Au/TS-1 | Low | High | Low |

| 0.66%Pd/TS-1 | High | Low | Moderate |

| 0.33%Pd–0.33%Au/TS-1 | High | High | High |

Reaction conditions: Cyclohexanone (2 mmol), NH4HCO3 (4 mmol), 5%H2/N2 (420 psi), 25%O2/N2 (160 psi), catalyst (0.075 g), t-BuOH (5.9 g), H2O (7.5 g), 6 h, 80 °C, 800 rpm. acs.org

Electrochemical Synthesis Strategies for Cyclohexanone Oxime

Electrochemical methods offer a green and efficient alternative for synthesizing cyclohexanone oxime under ambient conditions, avoiding the harsh conditions of traditional industrial processes. chinesechemsoc.orgacs.orgresearchgate.net These strategies often utilize nitrate (B79036) or nitrite (B80452) as the nitrogen source, which is electrochemically reduced to generate a reactive nitrogen species that then reacts with cyclohexanone. chinesechemsoc.orgacs.orgresearchgate.net

One approach involves the electrocatalytic coupling of nitrate (NO3−) and cyclohexanone using a rutile titanium dioxide (R-TiO2) catalyst. chinesechemsoc.org This process achieves high productivity and Faradaic efficiency for cyclohexanone oxime. The mechanism proceeds through the in situ generation of hydroxylamine (NH2OH) from nitrate reduction, followed by a spontaneous reaction with cyclohexanone. chinesechemsoc.org

Another strategy employs a Zn-Cu alloy catalyst to drive the electrochemical reduction of nitrate. acs.org The hydroxylamine intermediate formed on the catalyst surface reacts with cyclohexanone in the electrolyte to produce the oxime with high yield. acs.org Similarly, a Cu-S catalyst has been used for the one-step electrosynthesis of cyclohexanone oxime from nitrite (NO2−) and cyclohexanone, also proceeding through a hydroxylamine intermediate. researchgate.net

Researchers have also developed a direct electrochemical hydrogenative coupling of nitric oxide (NO) and cyclohexanone over a carbon catalyst. dicp.ac.cn This method operates at room temperature and atmospheric pressure, using water as the hydrogen source. dicp.ac.cn

Table 2: Performance of Various Electrocatalysts in Cyclohexanone Oxime Synthesis

| Catalyst | Nitrogen Source | Key Performance Metric | Reference |

| Rutile TiO2 | Nitrate | 98.2% Yield, 68.2% Faradaic Efficiency | chinesechemsoc.org |

| Zn93Cu7 alloy | Nitrate | 97% Yield, 27% Faradaic Efficiency | acs.org |

| Cu-S | Nitrite | 92% Yield, 99% Selectivity | researchgate.net |

| Carbon Catalyst | Nitric Oxide | 44.8% Faradaic Efficiency | dicp.ac.cn |

| Cu–Mo dual-site | Nitrate | >90% Faradaic Efficiency | acs.org |

Metal-Catalyzed and Metal-Mediated Oxime Synthesis

The direct synthesis of this compound and its analogs can be achieved through metal-catalyzed or mediated reactions. One effective method involves the acylation of cyclohexanone oxime. bohrium.com For instance, the reaction of cyclohexanone oxime with carboxylic acid anhydrides in the presence of perchloric acid, or with carboxylic acid chlorides in the presence of pyridine (B92270), yields the corresponding O-aroyl oximes. bohrium.com

A convenient one-pot synthesis of cyclohexanone oxime from nitrobenzene (B124822) has been developed using a bifunctional catalyst of palladium and gold nanoparticles on carbon. rsc.org This multi-step transformation proceeds with high yield under hydrogen at 60 °C. rsc.org

Furthermore, heterodimeric cluster-based catalysts, such as those with Ti-S-metal (metal = Pd, Ag) motifs, have shown high performance in the electrochemical synthesis of cyclohexanone oxime. nih.gov These catalysts exhibit selective recognition for the nitrogen source, with nitrate being deoxygenated on the metal sites to nitrite, which then undergoes stepwise reduction on the Ti site to produce hydroxylamine for the subsequent reaction with cyclohexanone. nih.gov

Catalytic Oxidation of Cyclohexylamine (B46788) to Cyclohexanone Oxime

An alternative synthetic route to cyclohexanone oxime involves the catalytic oxidation of cyclohexylamine. This method is promising due to the potential for high selectivity under mild conditions.

Various catalytic systems have been explored for this transformation:

Glucose-modified TiO2: This catalyst has proven to be highly efficient for the solvent-free, liquid-phase aerobic oxidation of cyclohexylamine. The modified TiO2, with enriched surface hydroxyl groups, plays a crucial role in activating the cyclohexylamine, leading to high conversion and selectivity to the oxime. acs.org

Nb-modified SBA-15: Dispersed niobium oxide on SBA-15 catalysts can efficiently catalyze the selective oxidation of cyclohexylamine using molecular oxygen without a solvent. rsc.org Poisoning tests and DFT studies suggest that surface hydroxyl groups activate the cyclohexylamine, while monomeric or oligomeric Nb sites are key for O2 dissociation. rsc.org

NH2-MIL-125(Ti) Metal-Organic Frameworks: These dual active-site catalysts, particularly after low-temperature calcination, possess both oxygen vacancies and surface hydroxyl-active sites. These features promote the adsorption and activation of both cyclohexylamine and oxygen, leading to efficient conversion to cyclohexanone oxime. acs.org

Al2O3-SiO2: This mixed oxide catalyst has been shown to be effective for the oxidation of cyclohexylamine under mild conditions, achieving high conversion and selectivity. ciac.jl.cn

NaY Zeolite: In the presence of hydrogen peroxide as the oxidant and acetonitrile (B52724) as the solvent, NaY zeolite shows good catalytic performance for the liquid-phase oxidation of cyclohexylamine to cyclohexanone oxime. sciengine.com

Table 3: Comparison of Catalysts for Cyclohexylamine Oxidation to Cyclohexanone Oxime

| Catalyst | Oxidant | Key Results | Reference |

| Glucose-modified TiO2 | O2 (aerobic) | 59.8% conversion, 88.6% selectivity | acs.org |

| Nb-modified SBA-15 | O2 | >75% conversion, >84% selectivity | rsc.org |

| NH2-MIL-125@250 °C | Not specified | 44.3% conversion, 83.0% selectivity | acs.org |

| Al2O3-SiO2 | Not specified | 100% conversion, 83.6% selectivity | ciac.jl.cn |

| NaY Zeolite | H2O2 | Optimized yield under specific conditions | sciengine.com |

Green Chemistry Principles and Sustainable Synthesis of O-Benzoyl Oximes

The synthesis of O-benzoyl oximes is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govinnovareacademics.inkharagpurcollege.ac.inresearchgate.net

Key green chemistry principles relevant to the synthesis of these compounds include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. jocpr.com Rearrangement reactions, such as the Beckmann rearrangement of cyclohexanone oxime to caprolactam, can exhibit high atom economy. wikipedia.orgjocpr.com

Use of Catalysis: Employing catalysts in small amounts is superior to using stoichiometric reagents as it reduces waste and energy consumption. kharagpurcollege.ac.inresearchgate.net The metal-catalyzed and electrochemical methods discussed previously are prime examples of this principle in action.

Use of Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives like water or supercritical CO2. kharagpurcollege.ac.in Solvent-free reactions, as seen in some catalytic oxidations of cyclohexylamine, are particularly advantageous. acs.orgrsc.orginnovareacademics.in

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. kharagpurcollege.ac.in Electrochemical syntheses often operate under mild conditions, contributing to energy efficiency. chinesechemsoc.orgacs.orgdicp.ac.cn

Use of Renewable Feedstocks: While not yet widely implemented for this compound, the use of renewable starting materials is a key goal of green chemistry. nih.govkharagpurcollege.ac.in

The development of one-pot syntheses and electrochemical routes that operate under ambient conditions with high efficiency and selectivity are significant strides towards a more sustainable production of O-benzoyl oximes and their precursors. acs.orgrsc.org

Mechanistic Investigations of Reactions Involving Cyclohexanone O Benzoyl Oxime

The Beckmann Rearrangement: A Detailed Mechanistic Insight

The rearrangement of an oxime to an amide, named after its discoverer Ernst Otto Beckmann, is a reaction of significant industrial and academic importance. wikipedia.orgorganicreactions.org The archetypal industrial application is the synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone (B45756) oxime. wikipedia.orglibretexts.org The reaction is typically acid-catalyzed and proceeds through a series of well-defined steps involving protonation, rearrangement, and hydrolysis.

The conventional Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam is facilitated by strong Brønsted acids. ionike.com Commonly employed acid catalysts include concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), polyphosphoric acid, and hydrogen fluoride. wikipedia.orgtue.nlresearchgate.net The reaction mechanism commences with the protonation of the hydroxyl group of the oxime by the acid catalyst. masterorganicchemistry.comunacademy.comyoutube.com This protonation converts the hydroxyl group into a much better leaving group (water).

The subsequent and critical step involves a concerted 1,2-shift of the alkyl group that is in the anti-periplanar position relative to the leaving group. unacademy.comscribd.com In this process, the migrating group attacks the nitrogen atom, leading to the simultaneous expulsion of the water molecule. This migration results in the formation of a nitrilium ion intermediate. For cyclohexanone oxime, this involves the expansion of the six-membered ring into a seven-membered ring. Finally, the nitrilium ion is attacked by a water molecule, and after a tautomerization step, the stable ε-caprolactam is formed. masterorganicchemistry.comyoutube.com

Protonation: The oxime's hydroxyl group is protonated by the acid catalyst.

Rearrangement: The alkyl group anti to the leaving group migrates to the nitrogen atom, displacing water and forming a nitrilium ion.

Hydrolysis & Tautomerization: The nitrilium ion is attacked by water, followed by deprotonation and tautomerization to yield the final lactam product.

The efficacy of the Beckmann rearrangement is significantly influenced by the ability of the group attached to the oxime nitrogen to depart, known as the leaving group ability. masterorganicchemistry.comunacademy.com A better leaving group facilitates the rearrangement by lowering the activation energy of the migration step. In the classical acid-catalyzed pathway, protonation of the hydroxyl group is essential to convert it into a good leaving group (H₂O).

In Cyclohexanone O-benzoyl oxime, the benzoyl group itself is a superior leaving group compared to a simple hydroxyl group. This is due to the electron-withdrawing nature of the benzoyl group, which weakens the N-O bond. The stability of the resulting benzoate (B1203000) anion also contributes to its effectiveness as a leaving group. Consequently, the rearrangement of this compound can often proceed under milder conditions than the parent oxime. illinois.edu

The relationship between leaving group ability and reaction rate is a well-established principle in organic chemistry. rsc.org The pKa of the conjugate acid of the leaving group is often used as a quantitative measure of its ability to depart. A lower pKa value for the conjugate acid corresponds to a better leaving group.

Table 1: Comparison of Leaving Groups in the Beckmann Rearrangement

| Leaving Group Precursor | Leaving Group | Conjugate Acid | Approximate pKa of Conjugate Acid | Rearrangement Efficacy |

| -OH (protonated) | H₂O | H₃O⁺ | -1.7 | Good |

| -OCOCH₃ | CH₃COO⁻ (acetate) | CH₃COOH | 4.76 | Very Good |

| -OCOPh | PhCOO⁻ (benzoate) | PhCOOH | 4.20 | Very Good |

| -OSO₂CH₃ | CH₃SO₃⁻ (mesylate) | CH₃SO₃H | -1.9 | Excellent |

| -OSO₂CF₃ | CF₃SO₃⁻ (triflate) | CF₃SO₃H | -14 | Excellent |

Data compiled from various sources on leaving group abilities.

As indicated in the table, groups like benzoate are significantly better leaving groups than water, thus promoting a more efficient rearrangement.

Computational chemistry has provided profound insights into the intricate details of the Beckmann rearrangement mechanism, including the structures of transition states and intermediates. wikipedia.org Density Functional Theory (DFT) calculations have been employed to model the reaction pathway and determine the energetics of the key steps.

One computational study on the rearrangement of acetone (B3395972) oxime in the presence of acetic acid and a proton revealed that in the transition state leading to the nitrilium ion, the migration of the methyl group to the nitrogen occurs in a concerted fashion with the departure of the leaving group. wikipedia.org The study also highlighted the role of solvent molecules in stabilizing the leaving group through hydrogen bonding.

For cyclohexanone oxime derivatives, computational studies using Natural Bond Orbital (NBO) analysis have investigated the electronic structure and its influence on reactivity. rsc.org These studies have shown that interactions between the σ orbital of the C-C bond destined to migrate and the σ* antibonding orbital of the N-O bond play a crucial role. As the leaving group's ability increases (e.g., by replacing -OH with a benzoyl group), this σ → σ* interaction becomes more pronounced, leading to a lengthening of the N-O bond and a shortening of the migrating C-C bond in the ground state. This ground-state distortion mirrors the geometry of the transition state, providing a clear rationale for the enhanced reactivity with better leaving groups.

These computational models support the formation of a nitrilium ion as a key intermediate in the reaction pathway. The geometry of this intermediate is typically linear at the C=N⁺=C moiety.

A defining characteristic of the Beckmann rearrangement is its high degree of stereospecificity. wikipedia.orgunacademy.com The migrating group is invariably the one that is positioned anti-periplanar to the leaving group on the oxime nitrogen. scribd.com This stereochemical requirement has significant implications for the rearrangement of unsymmetrical ketoximes, where two different geometric isomers (E and Z) can exist, potentially leading to two different amide products.

In the case of cyclohexanone, the ketone is symmetrical. Therefore, only one geometric isomer of cyclohexanone oxime (and consequently this compound) can be formed. As a result, the rearrangement stereoselectively yields only one product: ε-caprolactam. The migrating group is one of the two equivalent α-methylene groups of the cyclohexane (B81311) ring. The strict anti-migration ensures the predictable formation of the seven-membered lactam ring. scribd.com

The stereospecificity of the Beckmann rearrangement is a powerful tool in organic synthesis, allowing for the controlled formation of specific amide isomers from unsymmetrical ketones, provided the oxime geometry can be controlled.

While traditional acid catalysts are effective, they often generate significant amounts of waste and can be highly corrosive. This has driven research into alternative, more environmentally benign catalytic systems.

Ionic Liquids: Room-temperature ionic liquids (RTILs) have emerged as promising media for the Beckmann rearrangement. ionike.com Catalytic systems composed of 1,3-dialkylimidazolium or alkylpyridinium salts combined with an acidic phosphorated compound have been shown to effectively promote the rearrangement of cyclohexanone oxime to ε-caprolactam under mild conditions and without the need for additional organic solvents. ionike.com These systems offer advantages such as low volatility, high thermal stability, and the potential for catalyst recycling.

Zeolites: Zeolites and other solid acid catalysts have been extensively investigated for the vapor-phase Beckmann rearrangement of cyclohexanone oxime. jocpr.comconsensus.app Zeolites such as H-ZSM-5 and Hβ have demonstrated high activity and selectivity for ε-caprolactam. jocpr.comrsc.org The reaction is believed to occur at the acidic sites within the zeolite pores. The shape-selective nature of zeolites can also influence the product distribution in the rearrangement of other oximes. The use of solid acid catalysts simplifies product separation and catalyst recovery, making the process more sustainable. researchgate.net Recent studies have explored the use of S-1 zeolites, where the introduction of Fe and post-treatment with a nitrogen-containing buffer solution can significantly enhance the conversion of cyclohexanone oxime and the selectivity to ε-caprolactam. sylzyhg.com

Table 2: Performance of Selected Catalytic Systems in the Beckmann Rearrangement of Cyclohexanone Oxime

| Catalyst System | Phase | Temperature (°C) | Conversion (%) | Selectivity to ε-Caprolactam (%) |

| Sulfuric Acid/Oleum | Liquid | 80-120 | >99 | ~98 |

| Ionic Liquid (BMImBF₄)/PCl₅ | Liquid | Room Temp. | High | High |

| Hβ Zeolite (with hexan-1-ol diluent) | Vapor | 350 | 100 | ~96 |

| S-1 Zeolite (Fe-modified, post-treated) | Vapor | 350-450 | 99.9 | 95.0 |

Performance data is indicative and can vary with specific reaction conditions.

To improve process efficiency and reduce waste, one-pot procedures that combine the oximation of the ketone and the subsequent Beckmann rearrangement into a single synthetic operation have been developed. These methods bypass the need to isolate the oxime intermediate.

A sustainable approach involves conducting the one-pot oximation-Beckmann rearrangement in water under mild conditions, facilitated by nanomicelles. rsc.org In this system, the ketone is first converted to the oxime, which then undergoes rearrangement to the corresponding amide in the same reaction vessel. This method has been successfully applied to the synthesis of ε-caprolactam.

Another strategy for a one-pot process involves the use of a catalytic system that can facilitate both the oximation and the rearrangement steps. For instance, certain catalytic systems can be used to prepare amides directly from ketones and hydroxylamine (B1172632) hydrochloride, implying a one-pot transformation where the oxime is formed in situ and immediately rearranges. researchgate.net These integrated processes represent a more atom-economical and environmentally friendly alternative to the traditional multi-step synthesis.

N-O Bond Cleavage Reactions and Radical Chemistry

This compound, like other oxime esters, is a versatile precursor for generating nitrogen-centered radicals. The key to this reactivity lies in the inherent weakness of the nitrogen-oxygen (N-O) bond, which can be cleaved under various conditions to initiate a cascade of radical transformations.

The foundational step in the radical chemistry of oxime esters is the homolytic cleavage of the N-O bond. This bond is relatively weak due to repulsion between the lone pairs of electrons on the adjacent nitrogen and oxygen atoms. nih.gov Homolysis, or homolytic dissociation, involves the symmetrical breaking of this bond, where each atom retains one of the bonding electrons. In the case of this compound, this cleavage results in the formation of two distinct radical species: a cyclohexanone-derived iminyl radical and a benzoyloxyl radical. nih.govnih.gov

The general process can be represented as: R-C(=N-O-C(=O)R') → R-C(=N•) + •O-C(=O)R'

Cleavage of the N-O bond in this compound does not occur spontaneously under standard conditions; it requires an input of energy. This energy can be supplied through thermal or photochemical means.

Photochemical Activation: Oxime esters are known to be efficient photoinitiators, absorbing light energy to trigger N-O bond homolysis. researchgate.net This process can occur through direct excitation of the molecule or, more commonly, via energy transfer from a photocatalyst. nih.gov In energy transfer photocatalysis, a photocatalyst absorbs visible light and transfers its triplet energy to the oxime ester, promoting it to an excited state from which the N-O bond readily dissociates. nih.gov This method offers a green and efficient pathway for generating radicals under mild, room-temperature conditions. rsc.org

Thermal Activation: The application of heat can also provide sufficient energy to overcome the bond dissociation energy of the N-O bond, leading to its homolytic cleavage. Thermal activation is a more traditional method for radical generation. The temperature required for efficient dissociation depends on the specific structure of the oxime ester. This approach is fundamental in various chemical processes, although it may require harsher conditions compared to photochemical methods. mdpi.com

| Activation Method | Description | Conditions |

| Photochemical | Uses light energy (often visible light with a photocatalyst) to induce N-O bond cleavage. | Mild, often room temperature. |

| Thermal | Uses heat energy to overcome the N-O bond dissociation energy. | Elevated temperatures. |

The iminyl radicals generated from this compound are valuable intermediates for constructing new chemical bonds, particularly through cyclization reactions. These processes can be mediated by other radical species or catalyzed by transition metals.

Transition Metal-Catalysis: Various transition metals, including copper, rhodium, and iron, have been shown to catalyze reactions involving radicals derived from oxime esters. nih.govresearchgate.net For instance, a copper(I) complex can engage in a single-electron transfer (SET) with the oxime ester to facilitate N-O bond cleavage and generate the iminyl radical. researchgate.net This radical can then participate in intramolecular reactions, such as cyclization, to form nitrogen-containing heterocyclic compounds. Samarium diiodide (SmI₂) is another reagent known to promote the reductive cleavage of N-O bonds, leading to N-centered radicals that can undergo intramolecular cyclization to yield five-membered cyclic imines. organic-chemistry.org

Radical-Mediated Cyclizations: In the absence of a metal catalyst, the generated iminyl radical can be trapped intramolecularly by a suitably positioned functional group, such as a double bond. This type of radical cyclization is a powerful method for forming cyclic structures. thieme-connect.deacs.org The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by stereoelectronic factors and the stability of the resulting radical adduct.

Once formed, the cyclohexanone-derived iminyl radical is a highly reactive intermediate that can undergo several transformations. The specific pathway taken depends on the reaction conditions and the structure of the substrate.

One of the most significant reactions for iminyl radicals derived from cyclic ketones is β-carbon fragmentation . researchgate.net In this process, the C-C bond adjacent to the iminyl radical cleaves, leading to a ring-opening reaction. This generates a cyanoalkyl radical, effectively transforming the cyclic structure into a linear one with a nitrile functional group. researchgate.net This ring-opening strategy is a powerful tool for synthesizing complex acyclic molecules from readily available cyclic precursors.

Alternatively, the iminyl radical can participate in:

Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a donor molecule, quenching the radical and forming an imine.

Intermolecular Addition: The radical can add to an external π-system, such as an alkene or alkyne, to form a new C-N bond and a new carbon-centered radical. researchgate.net

Intramolecular Cyclization: As discussed previously, the radical can add to a tethered π-system within the same molecule. organic-chemistry.org

The versatility of the iminyl radical intermediate makes this compound a valuable synthon in modern organic chemistry.

| Iminyl Radical Transformation | Description | Resulting Product Type |

| β-Carbon Fragmentation | Ring-opening via cleavage of the adjacent C-C bond. | Cyanoalkyl compounds. researchgate.net |

| Hydrogen Atom Transfer | Abstraction of a hydrogen atom from a donor. | Imines. |

| Intermolecular Addition | Addition to an external alkene or alkyne. | Functionalized imines. |

| Intramolecular Cyclization | Addition to an internal alkene or alkyne. | Nitrogen heterocycles. organic-chemistry.org |

Nucleophilic Reactivity and Additions

Beyond its rich radical chemistry, the C=N double bond in this compound also possesses electrophilic character, making it susceptible to attack by nucleophiles. This reactivity pathway is distinct from the N-O bond cleavage discussed previously.

In a nucleophilic addition reaction, the nucleophile attacks the electrophilic carbon atom of the C=N bond. researchgate.net This carbon is electron-deficient due to the electronegativity of the adjacent nitrogen atom. The general mechanism resembles nucleophilic addition to carbonyl compounds like ketones and aldehydes. youtube.com

The process typically involves two main steps:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the imine carbon, breaking the C=N π-bond. The electrons from the π-bond move to the nitrogen atom, forming a nitrogen-centered anion.

Protonation/Workup: The resulting anionic intermediate is typically protonated during a subsequent workup step (e.g., by adding a weak acid), yielding a hydroxylamine derivative.

This pathway allows for the introduction of a wide variety of substituents at the carbon atom that was originally part of the C=N bond. The stereochemistry of the addition, particularly with a chiral nucleophile or in the presence of a chiral catalyst, can be a critical aspect of these reactions, analogous to the well-studied nucleophilic additions to cyclohexanone itself. researchgate.netacademie-sciences.fr The reactivity can be enhanced by using Lewis acids, which coordinate to the nitrogen or oxygen atom, increasing the electrophilicity of the imine carbon. researchgate.net

Mechanistic Aspects of Oxime Formation via Nucleophilic Attack on Carbonyl Compounds

The formation of an oxime from a carbonyl compound, such as cyclohexanone, is a classic example of nucleophilic addition to the carbonyl group, followed by an elimination reaction. The process, known as oximation, involves the reaction of cyclohexanone with hydroxylamine. brainly.comnih.govstudylib.netacs.org

The key mechanistic steps are as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom from hydroxylamine on the electrophilic carbonyl carbon of cyclohexanone. brainly.comstudylib.net The carbonyl carbon carries a partial positive charge due to the electronegativity of the oxygen atom, making it susceptible to attack. studylib.netstudylib.net This step breaks the carbon-oxygen π-bond and results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal. studylib.net

Proton Transfer: Following the initial attack, a series of proton transfers occur. The oxygen atom of the original carbonyl group acquires a proton, typically from the hydroxylamine moiety or the solvent, which converts the hydroxyl group into a better leaving group (water). brainly.com

Dehydration (Elimination): The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule. This step re-forms a double bond, this time between the carbon and nitrogen atoms, leading to the formation of the C=N bond characteristic of an oxime. brainly.comstudylib.net The final product is cyclohexanone oxime and a molecule of water. wikipedia.org

Reductive Transformations

This compound can undergo various reductive transformations, yielding important amine derivatives.

Reduction to Cyclohexylamine (B46788) and Related Amines

The reduction of oximes is a well-established method for the synthesis of primary amines. For cyclohexanone oxime, this transformation yields cyclohexylamine, a valuable chemical intermediate. A typical laboratory method for this reduction involves the use of sodium amalgam. wikipedia.org

The general mechanism for the reduction of oximes to amines involves the cleavage of the N-O bond and the reduction of the C=N double bond. This can be achieved with various reducing agents.

| Reducing Agent | Typical Conditions | Product |

| Sodium Amalgam (Na/Hg) | Aqueous/alcoholic solvent | Primary Amine (Cyclohexylamine) |

| Zinc (Zn) / Acetic Acid | Acetic acid solvent | Primary Amine |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether | Primary Amine |

| Catalytic Hydrogenation (H₂/Catalyst) | Various catalysts (e.g., Ni, Pd) | Primary Amine |

This table presents common reducing agents for the conversion of oximes to primary amines.

The choice of reducing agent and reaction conditions is crucial to selectively cleave the N-O bond and reduce the imine functionality without significant side reactions.

Reductive Amination Protocols for 1,2-Amino Alcohol Synthesis

1,2-amino alcohols are significant structural motifs in many biologically active compounds. Protocols have been developed to synthesize these compounds utilizing oxime derivatives. One such strategy involves using a ketoxime as a chelating directing group to facilitate C-H amidation, which is then followed by a reduction step.

For instance, an iridium-catalyzed intermolecular amidation of C(sp³)-H bonds can be directed by a ketoxime group. The resulting amidated intermediate can then be reduced, for example with lithium aluminum hydride (LiAlH₄), to furnish the desired 1,2-amino alcohol. While this protocol doesn't directly start with a reductive amination of the oxime itself, it uses the oxime functionality as a crucial directing group to install the amino functionality at the desired position before a final reduction step yields the amino alcohol.

Enzymatic approaches have also been developed for the synthesis of chiral N-substituted 1,2-amino alcohols through the asymmetric reductive amination of α-hydroxy ketones. nih.gov

Metal-Mediated Reductive Allylation of O-Benzyl Oximes

Metal-mediated reductive C-C bond formations are powerful tools in organic synthesis. Samarium(II) iodide (SmI₂), a mild one-electron reducing agent, is widely used in such transformations. wikipedia.orgnih.gov While the direct reductive allylation of O-benzoyl oximes is less commonly detailed, the principles can be understood from related reactions involving oxime ethers.

The reaction likely proceeds through the following mechanistic steps:

Single-Electron Transfer (SET): SmI₂ transfers an electron to the O-benzyl oxime, leading to the reductive cleavage of the weak N-O bond. This generates a nitrogen-centered radical or anion and a samarium(III) species. organic-chemistry.org

Radical/Anion Formation: The initially formed species can accept a second electron to form an iminyl anion intermediate.

Nucleophilic Attack: This nitrogen-centered nucleophile (or the preceding radical) can then react with an allylic electrophile, such as allyl bromide or an allyl carbonate, present in the reaction mixture. This step forms the new C-N bond.

Further Reduction/Protonation: The resulting intermediate is then further reduced and/or protonated upon workup to yield the final homoallylic amine product.

The reactivity and chemoselectivity of SmI₂ can be significantly influenced by the solvent and the presence of additives like HMPA (hexamethylphosphoramide). wikipedia.orgnih.gov

Other Significant Rearrangements and Fragmentations

Neber Rearrangement Pathways of O-Benzoyl Oximes

The Neber rearrangement is a base-mediated reaction that converts a ketoxime into an α-amino ketone. wikipedia.org For this reaction to occur, the hydroxyl group of the oxime must first be converted into a good leaving group, such as a sulfonate (e.g., tosylate) or, in this specific case, a benzoate. wikipedia.org

The established mechanism for the Neber rearrangement of an O-benzoyl oxime involves several key steps:

Deprotonation: A base (e.g., an alkoxide) removes an α-proton from the carbon adjacent to the oxime group, forming a carbanion.

Intramolecular Nucleophilic Displacement: The resulting carbanion undergoes an intramolecular nucleophilic attack on the nitrogen atom, displacing the benzoate leaving group. This cyclization step forms a highly strained three-membered ring intermediate known as an azirine.

Hydrolysis: The azirine intermediate is then hydrolyzed by the addition of water. The hydrolysis proceeds via nucleophilic attack of water on the C=N bond of the azirine, followed by ring opening and tautomerization to yield the final α-amino ketone product.

A significant side reaction that can compete with the Neber rearrangement is the Beckmann rearrangement, which would lead to the formation of a lactam (ε-caprolactam in the case of cyclohexanone oxime). wikipedia.orgmasterorganicchemistry.comwikipedia.org The choice of reaction conditions, including the base and solvent, can influence the ratio of the Neber to Beckmann products.

Sigmatropic Rearrangements Involving Oxime Derivatives

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in an uncatalyzed, intramolecular process. nih.gov Among the most synthetically useful of these are the researchgate.netresearchgate.net-sigmatropic rearrangements, such as the Cope and Claisen rearrangements, which involve a six-membered cyclic transition state. youtube.com While this compound itself does not possess the requisite 1,5-diene or allyl vinyl ether framework for these classic rearrangements, derivatives of oximes can be induced to undergo analogous transformations.

A notable example involves the researchgate.netresearchgate.net-sigmatropic rearrangement of oxime ethers triggered by N-trifluoroacetylation, which has been developed for the synthesis of benzofurans. organic-chemistry.org This reaction proceeds through an N-acylated ene-hydroxylamine intermediate. The mechanism is initiated by the acylation of the oxime ether with an agent like trifluoroacetic anhydride (B1165640) (TFAA). This acylation activates the molecule, prompting a concerted researchgate.netresearchgate.net-sigmatropic rearrangement to form a new C-C bond and yield dihydrobenzofuran or benzofuran (B130515) products under mild conditions. organic-chemistry.org

This transformation highlights that the oxime nitrogen can participate in powerful C-C bond-forming reactions typical of pericyclic chemistry, provided the substrate is appropriately configured and activated. For a derivative of this compound to undergo a similar rearrangement, it would first need to be converted into a structure containing the necessary ene-hydroxylamine moiety with an adjacent allyl or aryl group capable of migration.

Table 1: Conditions for researchgate.netresearchgate.net-Sigmatropic Rearrangement of Oxime Ether Derivatives organic-chemistry.org

Abnormal Beckmann Fragmentation Mechanisms

The Beckmann rearrangement is a classic reaction of oximes that typically converts them into amides or lactams. However, under certain structural conditions, a competing pathway known as the "abnormal" Beckmann rearrangement or Beckmann fragmentation can occur, leading to the formation of nitriles. stackexchange.comechemi.com The course of the reaction—rearrangement versus fragmentation—is primarily dictated by the stability of the carbocation intermediate that would be formed upon cleavage of the carbon-carbon bond positioned anti-periplanar to the oxime's leaving group. echemi.comrsc.org

The initiating step for both pathways involves the departure of the leaving group from the nitrogen atom. stackexchange.com In the case of this compound, the benzoyl group serves as an effective leaving group upon protonation or activation by a Lewis acid.

Normal Beckmann Rearrangement : In this pathway, the C-C bond anti to the leaving group migrates to the nitrogen atom in a concerted fashion with the departure of the leaving group. This forms a nitrilium ion, which is subsequently hydrolyzed to yield ε-caprolactam. For unsubstituted this compound, this is the overwhelmingly favored pathway. echemi.com

Abnormal Beckmann Fragmentation : This pathway involves the heterolytic cleavage of the C-C bond anti to the leaving group, generating a carbocation and a nitrile. This fragmentation only becomes a significant pathway if the resulting carbocation is sufficiently stable. rsc.org For the unsubstituted cyclohexanone ring, fragmentation would produce a highly unstable primary carbocation, making this route energetically unfavorable. stackexchange.comechemi.com

However, if the cyclohexanone ring is substituted at the α-carbon (the carbon adjacent to the imino group), the fragmentation pathway can be enabled. For instance, studies on 2,2-dimethylcyclohexanone (B156460) oximes have shown a propensity for abnormal Beckmann reactions because the fragmentation would generate a stable tertiary carbocation. rsc.org

Computational and structural studies comparing cyclohexanone oximes with systems that readily undergo fragmentation (like Cyrene™ oximes) have provided deeper mechanistic insights. As the electron-withdrawing ability of the oxime's leaving group increases, substrates like cyclohexanone oxime that undergo the normal rearrangement exhibit a shortening of the N-O bond and a decrease in the C-C=N bond angle. In contrast, substrates prone to fragmentation show a distinct lengthening of the fissile C-C bond in the ground state, indicating electronic pre-disposition toward cleavage. rsc.org

Table 2: Comparison of Mechanistic Pathways for Cyclohexanone Oxime Derivatives

Table 3: List of Compounds

Computational and Theoretical Chemistry of Cyclohexanone O Benzoyl Oxime

Structure-Reactivity Relationship Investigations

Computational and theoretical chemistry provide powerful tools to investigate the intricate relationship between the molecular structure of Cyclohexanone (B45756) O-benzoyl oxime and its chemical reactivity. Such studies elucidate the electronic and steric factors that govern its behavior in chemical transformations, offering predictive insights into reaction mechanisms and outcomes. While specific quantitative structure-activity relationship (QSAR) models for Cyclohexanone O-benzoyl oxime are not extensively documented in publicly available literature, the principles of its reactivity can be understood through theoretical examination of its core functional groups.

The reactivity of O-acyl oximes like this compound is largely dictated by the nature of the N-O bond, which is susceptible to cleavage. mdpi.com Computational models can be employed to calculate bond dissociation energies, atomic charges, and molecular orbital distributions to predict the facility of this cleavage under various conditions, such as thermal or photochemical stimulation. nsf.govresearchgate.net For instance, the presence of the electron-withdrawing benzoyl group significantly influences the electronic properties of the oxime moiety, impacting the stability of potential intermediates.

A primary reaction pathway for cyclohexanone oxime derivatives is the Beckmann rearrangement, which transforms the oxime into a lactam. wikipedia.orgscribd.com This rearrangement is known to be stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. wikipedia.org Theoretical studies on similar oximes have explored the transition state of this rearrangement, revealing the concerted nature of the migration and leaving group expulsion. wikipedia.org In the case of this compound, the benzoyl group acts as the precursor to the leaving group. Its departure is facilitated by acid catalysis, which protonates the oxygen atom, making it a better leaving group. masterorganicchemistry.com Computational modeling can determine the energy barriers for the migration of the two different alpha-carbon atoms of the cyclohexanone ring, thereby predicting the regioselectivity of the rearrangement.

To illustrate the expected structure-reactivity relationships, a hypothetical data table based on theoretical principles is presented below. This table outlines the predicted effects of substituents on the benzoyl group on a generic reaction involving the cleavage of the N-O bond.

| Substituent on Benzoyl Group | Electronic Effect | Predicted Effect on N-O Bond Cleavage Rate | Theoretical Rationale |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increased | Stabilizes the resulting benzoate (B1203000) anion (leaving group), lowering the activation energy of the cleavage. |

| -Cl (Chloro) | Electron-Withdrawing | Slightly Increased | Inductively withdraws electron density, stabilizing the leaving group. |

| -H (Hydrogen) | Neutral | Baseline | Reference compound with no electronic perturbation from a substituent. |

| -CH₃ (Methyl) | Electron-Donating | Slightly Decreased | Donates electron density, slightly destabilizing the benzoate anion. |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Decreased | Donates electron density through resonance, destabilizing the leaving group and increasing the activation energy. |

It is important to note that while these predictions are grounded in established chemical principles, they are illustrative. Detailed computational studies, such as density functional theory (DFT) calculations, would be necessary to provide precise quantitative data on the structure-reactivity relationships for this compound. Such studies would involve calculating the energies of reactants, transition states, and products for various reaction pathways, thereby providing a more nuanced understanding of its chemical behavior.

Advanced Applications in Organic Synthesis and Material Science Precursors

Role as a Precursor to ε-Caprolactam and Nylon 6 Monomers

The most significant commercial application of cyclohexanone (B45756) oxime and its derivatives is in the production of ε-caprolactam, the monomer required for the synthesis of Nylon 6. study.com The core transformation is the Beckmann rearrangement, an acid-catalyzed reaction that converts the oxime into a cyclic amide (lactam). wikipedia.orgnih.gov The O-benzoyl derivative serves as an activated substrate for this rearrangement, as the benzoate (B1203000) is an excellent leaving group, facilitating the migration of the alkyl group anti-periplanar to the N-O bond.

Industrial Scale Synthesis Pathways and Catalytic Considerations

The traditional and most widely used industrial method for ε-caprolactam production involves the Beckmann rearrangement of cyclohexanone oxime in the presence of strong acids, typically oleum (B3057394) or concentrated sulfuric acid. wikipedia.orgvalcogroup-valves.comucm.es In this process, the acid protonates the oxime's hydroxyl group, converting it into a good leaving group (water) and initiating the rearrangement. The immediate product is the bisulfate salt of caprolactam, which is then neutralized with ammonia (B1221849) to yield free ε-caprolactam. valcogroup-valves.com A major drawback of this method is the co-generation of significant quantities of ammonium (B1175870) sulfate (B86663) as a low-value byproduct. valcogroup-valves.comucm.es

To address the environmental and economic issues associated with the conventional process, significant research has focused on heterogeneous catalytic systems, particularly for vapor-phase rearrangements. Solid acid catalysts, such as MFI-type zeolites (e.g., silicalite-1), have been successfully implemented. chemcess.comresearchgate.net In this process, a feed of cyclohexanone oxime is passed over a fluidized-bed or moving-bed reactor containing the zeolite catalyst at high temperatures (350-380 °C). chemcess.comresearchgate.net This vapor-phase method avoids the use of liquid acids and the production of ammonium sulfate, offering a cleaner and more sustainable alternative. chemcess.com The catalyst can be continuously regenerated, further enhancing the process efficiency. chemcess.com

| Parameter | Conventional Liquid-Phase Process | Vapor-Phase Process |

| Catalyst | Oleum or concentrated Sulfuric Acid wikipedia.org | Solid acids (e.g., Silicalite-1 Zeolite) chemcess.comresearchgate.net |

| Phase | Liquid chemcess.com | Gas/Vapor chemcess.com |

| Temperature | Lower (e.g., ~100 °C) | High (350-380 °C) chemcess.com |

| Byproduct | Ammonium sulfate valcogroup-valves.com | Minimal to none chemcess.com |

| Advantages | Well-established technology | Environmentally cleaner, no salt byproduct, catalyst regeneration chemcess.comresearchgate.net |

| Disadvantages | Large amount of low-value byproduct, corrosive media valcogroup-valves.comunive.it | High energy input, potential catalyst deactivation unive.it |

Emerging Green Methodologies for Caprolactam Production

The drive for sustainable chemical manufacturing has spurred the development of several "green" alternatives for caprolactam synthesis. One promising approach involves the use of Brønsted acidic ionic liquids as both the catalyst and the reaction medium. This method allows for high conversion and selectivity at moderate temperatures (100 °C) and facilitates product separation.

Another innovative strategy focuses on a one-step, solvent-free process that converts cyclohexanone directly to ε-caprolactam using designed bifunctional, heterogeneous catalysts. nih.govresearchgate.net These catalysts, often based on nanoporous aluminophosphates, contain both redox sites (for in-situ generation of hydroxylamine (B1172632) from ammonia and air) and acidic sites (to catalyze the Beckmann rearrangement). nih.gov This integrated approach drastically improves atom economy and reduces waste by combining multiple reaction steps into a single, efficient operation. researchgate.netnih.gov

Furthermore, direct synthesis pathways from cyclohexane (B81311), a less expensive starting material than cyclohexanone, are being explored. wikipedia.orgnih.gov One such method involves a cascade oxidation-oximation of cyclohexane using ammonium acetate over bifunctional catalysts, providing a direct route to cyclohexanone oxime. nih.gov Electrosynthesis has also emerged as a cutting-edge technique, enabling the production of cyclohexanone oxime from cyclohexanone and nitrite (B80452) under ambient conditions, thereby avoiding the use of harsh chemical oxidants or reductants like H₂O₂ or SO₂. nih.gov

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The O-benzoyl group in cyclohexanone O-benzoyl oxime makes the N-O bond susceptible to cleavage, a property that has been widely exploited for the synthesis of various nitrogen-containing heterocycles. nih.gov This cleavage can be induced by transition metals or radical initiators, generating reactive iminyl species that can participate in a range of cyclization and bond-forming reactions. nih.govresearchgate.net

Formation of Oxazoles, Pyridines, and Pyrroles from Oxime Esters

Oxime esters are versatile precursors for the synthesis of polysubstituted pyridines. organic-chemistry.org One modular method involves a copper-catalyzed cascade reaction between an α,β-unsaturated ketoxime O-pentafluorobenzoate and an alkenylboronic acid. nih.gov The reaction proceeds through a C-N cross-coupling, followed by a 3-azatriene electrocyclization and subsequent air oxidation to afford the aromatic pyridine (B92270) ring. nih.gov Another approach uses ammonium iodide as a promoter for the reaction of oxime acetates with benzaldehydes and 1,3-dicarbonyl compounds to yield pyridines under metal-free conditions. Copper-catalyzed cyclization of ketoxime carboxylates with various partners also provides an efficient route to diverse pyridine structures. researchgate.net

The synthesis of oxazoles can be achieved from various acyclic precursors, including oxime derivatives. researchgate.net While direct synthesis from this compound is less common, the underlying principle of using an oxime as a nitrogen source is well-established in methodologies like the rhodium-carbene mediated conversion of α-diazoketones and nitriles. researchgate.net

Similarly, pyrrole (B145914) synthesis can be achieved through various methods, including the Trofimov reaction, which typically involves the reaction of ketoximes with acetylenes under basic conditions. researchgate.net The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with electron-deficient olefins, showcasing another pathway where a C-N bond-forming synthon is used to construct the pyrrole ring. nih.gov

| Heterocycle | Precursors | Catalyst/Promoter | Key Transformation |

| Pyridine | α,β-Unsaturated ketoxime ester + Alkenylboronic acid nih.gov | Copper(II) acetate nih.gov | C-N coupling, electrocyclization, oxidation nih.gov |

| Pyridine | Oxime acetate + Benzaldehyde + 1,3-Dicarbonyl | Ammonium iodide (NH₄I) | N-O bond reduction, condensation |

| Pyrrole | Ketoxime + Acetylene researchgate.net | Superbase (e.g., KOH/DMSO) researchgate.net | Trofimov reaction researchgate.net |

| Pyrrole | TosMIC + Activated Alkene nih.gov | Base (e.g., NaH) nih.gov | Van Leusen [3+2] cycloaddition nih.gov |

Construction of Amino-Substituted N-Heterocycles via N-O Bond Cleavage

The N-O bond in oxime esters can be leveraged as a source of nitrogen for the synthesis of amino-substituted heterocycles. In a palladium-catalyzed process, O-benzoyl hydroxylamines can react with isocyanoaromatics to generate amino-substituted N-heterocycles. nih.gov The mechanism involves the formation of an amino-Pd(II) intermediate via N-O bond cleavage, followed by isocyanate migratory insertion and an intramolecular C(sp²)-H activation. nih.gov This strategy efficiently introduces an amino group during the formation of the heterocyclic ring, providing a practical method for constructing valuable nitrogen-containing compounds. nih.gov

Utilization as a Versatile Synthetic Building Block

Beyond its role in rearrangements and heterocycle synthesis, this compound is a precursor to highly reactive intermediates for other synthetic applications. The transition-metal or light-induced cleavage of the N-O bond generates an iminyl radical. researchgate.netnsf.gov In the case of a cyclic ketoxime like cyclohexanone oxime, this iminyl radical can undergo a subsequent, rapid C-C bond cleavage (β-scission) of the carbocyclic ring. researchgate.netccspublishing.org.cn

This fragmentation process transforms the cyclohexyl ring into a linear ω-cyanoalkyl radical (specifically, a 5-cyanopentyl radical). researchgate.net This radical species is a valuable synthetic intermediate that enables the introduction of a cyano-functionalized alkyl chain into various organic molecules without using toxic cyanide reagents. This radical can participate in a variety of cross-coupling reactions, demonstrating the utility of this compound as a building block for constructing complex carbon skeletons through a fragmentation-recombination strategy. researchgate.net

Preparation of Functionalized Amines and Amino Alcohols

This compound is a valuable precursor for the synthesis of functionalized amines. One innovative approach involves a photoinduced reaction where the O-benzoyl oxime acts as a bifunctional reagent. Through a process of photocatalytic energy transfer-driven homolysis and subsequent decarboxylation, the molecule generates persistent iminyl and aryl radicals. These radicals can then participate in reactions with alkyl iodides. Specifically, the aryl radical engages in a halogen atom transfer (XAT) with the iodoalkane, and the resulting alkyl radical undergoes a selective radical-radical cross-coupling with the iminyl radical. This C–N bond-forming reaction produces an imine, which can be readily hydrolyzed to yield the corresponding primary amine, providing an efficient route to valuable amine building blocks.

While direct routes from this compound to amino alcohols are less specifically detailed, the functionalized imines generated through the aforementioned radical processes serve as versatile intermediates. These imines can be subjected to various synthetic manipulations, including stereoselective reduction and the introduction of hydroxyl groups, to access functionalized amino alcohols.

Access to Nitriles and Amides via Fragmentation/Rearrangement

The transformation of this compound into amides and nitriles showcases its dual reactivity, primarily through the well-established Beckmann rearrangement and related fragmentation pathways. The benzoyl group on the oxime oxygen is an excellent leaving group, facilitating these transformations under relatively mild conditions.

The most prominent application is the Beckmann rearrangement to produce ε-caprolactam, an amide of significant industrial importance. google.comrwth-aachen.de This acid-catalyzed rearrangement involves the migration of the alkyl group anti-periplanar to the leaving group on the nitrogen atom. For this compound, this process leads to the formation of the seven-membered cyclic amide, ε-caprolactam, which is the monomer for Nylon 6. google.comrwth-aachen.deresearchgate.net The reaction can be carried out using various acid catalysts, including oleum and Brønsted acidic ionic liquids. google.com

| Catalyst/Reagent | Reaction Conditions | Product | Conversion/Selectivity |

|---|---|---|---|

| Oleum | 85–125 °C | ε-Caprolactam | High conversion google.com |

| Caprolactam-based Brønsted acidic ionic liquid | 100 °C | ε-Caprolactam | High conversion and selectivity |

| Trifluoroacetic acid (TFA)/Oleum mix | Varied | ε-Caprolactam | High selectivity researchgate.net |

Alternatively, under different conditions, O-acylated cyclic oximes can undergo a Beckmann fragmentation. This process involves the cleavage of a C-C bond within the ring, leading to the formation of a nitrile-containing molecule. This radical-induced ring-opening provides an efficient strategy to produce stable distal cyano-substituted alkyl radicals, which can then be converted into various nitrile products.

C-C Bond Formation Reactions (e.g., C-Acylation, Ring-Opening of Cyclic Oximes)

The inherent reactivity of the N-O bond in this compound makes it a valuable tool for C-C bond formation, primarily through radical-mediated pathways involving ring-opening of the cyclohexyl moiety. The generation of an iminyl radical by homolytic cleavage of the N-O bond can trigger the cleavage of a C-C bond within the ring. This process, known as iminyl-radical-triggered C–C bond cleavage, transforms the cyclic oxime into a distal cyano-substituted alkyl radical. This newly formed carbon-centered radical is a versatile intermediate that can participate in a variety of subsequent C-C bond-forming reactions, such as addition to alkenes or capture of other carbon-based fragments. nih.gov This strategy has been effectively demonstrated in related systems, such as cyclobutanone oxime esters, to construct complex molecular architectures. nih.gov

Derivatization for Specialized Synthetic Routes and Materials

The modification of the oxime functional group in this compound and its parent compound, cyclohexanone oxime, opens avenues for specialized applications in synthesis and materials science.

Creation of O-Alkyl and O-Aryl Oxime Ethers for Diverse Applications

Cyclohexanone oxime can be readily converted into O-alkyl and O-aryl oxime ethers through O-alkylation and O-arylation reactions. google.comorganic-chemistry.org These reactions typically involve treating the parent oxime with alkyl or aryl halides in the presence of a base. nih.gov Copper-catalyzed cross-coupling reactions have also been developed for the efficient synthesis of O-aryl oxime ethers from aryl iodides. nitrkl.ac.in

These oxime ether derivatives are not merely stable analogs but are valuable synthetic targets themselves, with wide-ranging applications:

Bioactive Molecules: The oxime ether moiety is a key structural motif in many drug scaffolds and bioactive compounds, exhibiting activities such as antiviral, anti-inflammatory, and anticancer properties. nih.govnitrkl.ac.in

Synthetic Intermediates: O-aryl oxime ethers serve as precursors for the synthesis of important heterocyclic compounds like benzofurans and benzisoxazoles. nitrkl.ac.in

Radical Precursors: The N-O bond in oxime ethers can undergo homolytic scission upon thermal or photochemical stimulation, providing a clean source of iminyl and O-centered radicals for synthetic transformations. nih.gov

| Derivative Type | Reagents | Catalyst/Conditions | Reference |

|---|---|---|---|

| O-Alkyl Oxime Ethers | Alkyl Halides, Alcohol/PPh₃/CCl₄ | Base (e.g., KOH, DBU) | organic-chemistry.orgnih.gov |

| O-Aryl Oxime Ethers | Aryl Iodides | CuI, Base (e.g., Cs₂CO₃) | nitrkl.ac.in |

| O-Alkyl Oxime Ethers | Nitrocyclohexane, Dialkyl Sulfate | Alkali Metal Hydroxide | google.com |

Functionalization for Polymer Chemistry (e.g., Blocked Isocyanates)

The most significant application of cyclohexanone oxime derivatives in polymer chemistry is the production of Nylon 6. As previously mentioned, the Beckmann rearrangement of cyclohexanone oxime yields ε-caprolactam, the monomer that is polymerized to create this major commercial polymer used in fibers and plastics. nih.gov

Beyond this, cyclohexanone oxime serves as an effective "blocking agent" for isocyanates, which are highly reactive compounds used in the production of polyurethane coatings, adhesives, and sealants. wikipedia.orggoogleapis.com Blocking the isocyanate group (NCO) with cyclohexanone oxime creates a thermally reversible bond. wikipedia.org The resulting blocked isocyanate is stable at ambient temperatures and does not react with polyols or other active hydrogen compounds, which allows for the formulation of stable, one-component (1K) polyurethane systems. wikipedia.orgcardolite.com Upon heating to a specific "deblocking" temperature, the oxime is released, regenerating the reactive isocyanate group, which then crosslinks with the polyol to cure the polymer system. wikipedia.org This technology is crucial for applications like powder coatings and electro-deposition coatings where thermal curing is employed. wikipedia.orgcardolite.com

Derivatization for Analytical Methodologies in Complex Matrices

In analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), chemical derivatization is a critical step for analyzing non-volatile or thermally labile compounds within complex biological or environmental samples. gcms.czjfda-online.com Converting analytes with carbonyl groups (aldehydes and ketones) into their oxime or oxime ether derivatives significantly enhances their analytical performance. gcms.czresearchgate.net

This derivatization serves several key purposes:

Increased Volatility: It converts polar carbonyl groups into less polar, more volatile oxime ethers, making them suitable for GC analysis. gcms.czjfda-online.com

Improved Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injection port and column.

Enhanced Detection: The introduction of specific groups, such as fluorinated moieties via a derivatizing agent like O-(pentafluorobenzyl)hydroxylamine, can dramatically improve the sensitivity of electron capture detection (ECD). gcms.cz

Structural Confirmation: The mass spectra of the derivatives provide clear fragmentation patterns that aid in the structural elucidation and confident identification of the original carbonyl compound in a complex matrix. oup.com

This methodology is routinely applied in metabolomics and environmental analysis to accurately quantify low levels of carbonyl-containing compounds. researchgate.netnih.gov

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopy is a cornerstone in the characterization of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information that, when combined, provides an unambiguous structural assignment of Cyclohexanone (B45756) O-benzoyl oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Isomerism and Structure Confirmation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for definitive structure confirmation.

Research findings have detailed the specific chemical shifts for Cyclohexanone O-benzoyl oxime. In ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the cyclohexyl ring and the benzoyl group appear at distinct chemical shifts (δ) measured in parts per million (ppm). The protons on the carbons adjacent to the oxime nitrogen are typically shifted downfield. The aromatic protons of the benzoyl group resonate in the characteristic aromatic region of the spectrum.

Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Key resonances include the carbonyl carbon of the benzoyl group, the C=N carbon of the oxime, and the individual carbons of the cyclohexyl and phenyl rings.

Specific spectral data from research provides the following assignments:

¹H NMR (500 MHz, CDCl₃): δ = 8.06 (d, J= 7.27 Hz, 2 H), 7.56 (t, J= 7.27 Hz, 1 H), 7.44 (t, J= 7.94 Hz, 2 H), 2.66 (t, J= 6.34 Hz, 2 H), 2.45 (t, J= 6.34 Hz, 2 H), 1.77 (pent, J= 6.01 Hz, 2 H), 1.61–1.66 (m, 2 H). researchgate.net

¹³C NMR (125 MHz, CDCl₃): δ = 169.2, 163.9, 132.8, 129.1, 128.1, 31.8, 26.7, 26.4, 25.5, 25.0. researchgate.net

These assignments are crucial for confirming the successful synthesis of the target molecule and distinguishing it from potential isomers or starting materials.

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Number of Protons | Assignment |

|---|---|---|---|---|

| 8.06 | d | 7.27 | 2H | Aromatic (Benzoyl) |

| 7.56 | t | 7.27 | 1H | Aromatic (Benzoyl) |

| 7.44 | t | 7.94 | 2H | Aromatic (Benzoyl) |

| 2.66 | t | 6.34 | 2H | Cyclohexyl |

| 2.45 | t | 6.34 | 2H | Cyclohexyl |

| 1.77 | pent | 6.01 | 2H | Cyclohexyl |

| 1.61–1.66 | m | N/A | 2H | Cyclohexyl |

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 169.2 | C=N (Oxime) |

| 163.9 | C=O (Benzoyl) |

| 132.8 | Aromatic (Benzoyl) |

| 129.1 | Aromatic (Benzoyl) |

| 128.1 | Aromatic (Benzoyl) |

| 31.8 | Cyclohexyl |

| 26.7 | Cyclohexyl |

| 26.4 | Cyclohexyl |

| 25.5 | Cyclohexyl |

| 25.0 | Cyclohexyl |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For this compound (C₁₃H₁₅NO₂), HRMS analysis using electrospray ionization (ESI) has been reported. The technique detects the molecule as a sodium adduct ([M+Na]⁺). The experimentally measured mass-to-charge ratio (m/z) is compared to the calculated value for the proposed formula, with a close match confirming the composition.

HRMS (ESI):

Calculated m/z for [C₁₃H₁₅NO₂Na]⁺: 240.1000 researchgate.net

Found m/z: 240.1086 researchgate.net

The close correlation between the calculated and found values provides strong evidence for the molecular formula of the compound. Further analysis of the fragmentation patterns under different ionization conditions (e.g., Electron Ionization) could provide additional structural information by showing characteristic losses of fragments like the benzoyl group or parts of the cyclohexyl ring.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, key functional groups include the ester carbonyl (C=O), the carbon-nitrogen double bond (C=N) of the oxime, and C-O bonds.

The IR spectrum, typically measured using a potassium bromide (KBr) pellet for solid samples, shows characteristic absorption bands. Published data indicates the presence of strong absorption bands at:

1730 cm⁻¹: Attributed to the C=O stretching vibration of the benzoyl ester group. researchgate.net

1633 cm⁻¹: Attributed to the C=N stretching vibration of the oxime functionality. researchgate.net

These distinct peaks are diagnostic for the key functional groups within the molecule and can be used to monitor the progress of a reaction, for instance, by observing the appearance of the 1730 cm⁻¹ peak during the benzoylation of cyclohexanone oxime.

Crystallographic Studies for Solid-State Structure and Conformational Analysis

Chromatographic Methods for Reaction Monitoring and Product Analysis

Chromatographic techniques are vital for separating components of a mixture, making them indispensable for monitoring reaction progress and assessing product purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture (GC) and then identifies them based on their mass-to-charge ratio and fragmentation pattern (MS). It is an ideal tool for product profiling in complex reaction mixtures and for detecting trace impurities.

In the context of this compound synthesis, GC-MS could be used to monitor the disappearance of starting materials (e.g., cyclohexanone oxime) and the appearance of the desired product. The retention time of the compound in the gas chromatograph would serve as an identifying characteristic, while the mass spectrometer would provide definitive structural confirmation. Although the compound is mentioned in various chemical contexts, specific research studies detailing its analysis via GC-MS for reaction monitoring or product profiling are not prominently featured in the scientific literature. Such an analysis would be standard practice in synthetic chemistry to ensure the purity and identity of the final product.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. In the context of this compound and its precursors, HPLC is essential for assessing sample purity and for quantitative analysis in reaction monitoring.

While specific, detailed HPLC methods for this compound are not extensively detailed in publicly available literature, methods for its precursor, cyclohexanone oxime, provide a strong framework for its analysis. Research and patents describe robust HPLC methods for quantifying cyclohexanone oxime, particularly in samples from Beckmann rearrangement processes. google.com These methods typically utilize reverse-phase chromatography with a C18 stationary phase. google.com

A common approach involves an isocratic mobile phase consisting of an acetonitrile (B52724) and water mixture. google.com Detection is frequently performed using an ultraviolet-visible (UV-Vis) detector, as the oxime functionality exhibits absorbance in the UV region. google.com For cyclohexanone oxime, a detection wavelength of 210 nm has been shown to be effective. google.com Such methods are reported to have high precision, with standard deviations of less than 1.0%, and can be rapid, with analysis times as short as seven minutes. google.com The radiochemical purity of cyclohexanone oxime has also been confirmed to be greater than 99% using HPLC. nih.gov In the electrosynthesis of cyclohexanone oxime, HPLC is also used to quantify the product and the remaining cyclohexanone reactant. nih.gov

Given the structural similarity, a similar reverse-phase HPLC methodology would be applicable for the purity determination and quantitative analysis of this compound. The addition of the benzoyl group would likely increase the compound's retention time on a C18 column compared to cyclohexanone oxime and would also alter its UV absorption profile, potentially allowing for a different, more selective detection wavelength.

| Parameter | Condition for Cyclohexanone Oxime Analysis | Reference |

|---|---|---|

| Chromatographic Column | C18 (250 x 4.6 mm, 5 µm) | google.com |

| Mobile Phase | Acetonitrile:Water = 20:80 (v/v) | google.com |

| Detection | UV-Vis Detector | google.com |

| Wavelength | 210 nm | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Column Temperature | 25 °C | google.com |

| Analysis Time | ~7 minutes | google.com |

| Precision | Standard Deviation < 1.0% | google.com |

Spectroscopic Methods for Investigating Transient Intermediates (e.g., EPR for Radicals)

Understanding the mechanism of chemical reactions often requires the detection and characterization of short-lived, highly reactive intermediates. For reactions involving this compound, particularly those initiated by heat or light (thermolysis or photolysis), the formation of radical intermediates is anticipated. Electron Paramagnetic Resonance (EPR) spectroscopy is the most powerful and direct technique for studying species with unpaired electrons, such as radicals. nih.gov

In compounds like this compound, the N-O bond is relatively weak and susceptible to homolytic cleavage. nih.gov Research on analogous oxime esters and carbamates has demonstrated that UV photolysis effectively breaks this bond to generate a pair of radical intermediates. nih.govresearchgate.net For this compound, this cleavage would produce a cyclohexanone iminyl radical and a benzoyloxyl radical.

Iminyl Radicals : These nitrogen-centered radicals are key intermediates in many synthetic transformations. beilstein-journals.org EPR spectroscopy can provide detailed information about their electronic structure through analysis of hyperfine coupling constants.